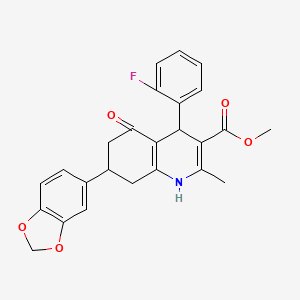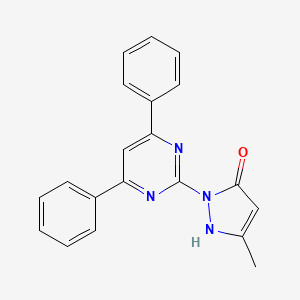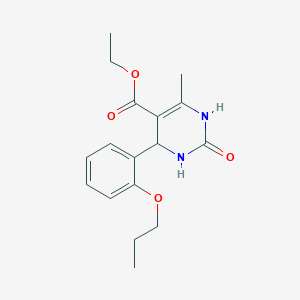![molecular formula C23H21NO5S B5180762 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as BBG, is a chemical compound that has been extensively studied for its various applications in scientific research. BBG is a small molecule that has been found to have unique biochemical and physiological effects, making it an important tool for researchers in the fields of neuroscience, pharmacology, and cell biology.
Mecanismo De Acción
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate acts as a selective antagonist of P2X7 receptors, which are ion channels that are involved in the regulation of inflammation and immune responses. By blocking the activity of these receptors, 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is able to reduce inflammation and prevent the activation of immune cells, which can lead to tissue damage and disease.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the prevention of immune cell activation, and the reduction of tissue damage. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its selectivity for P2X7 receptors, which allows researchers to specifically target these receptors without affecting other ion channels or receptors. However, one limitation of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its relatively low potency, which can make it difficult to achieve effective inhibition of P2X7 receptors at low concentrations.
Direcciones Futuras
There are many potential future directions for research on 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, including the development of more potent analogs and the investigation of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate's effects on inflammation and immune responses, as well as its neuroprotective effects.
Métodos De Síntesis
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, including the reaction of benzyl bromide with N-(4-methylphenylsulfonyl)glycine in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate as a white crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its various applications in scientific research. One of the primary uses of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is as a selective inhibitor of P2X7 receptors, which are involved in the regulation of inflammation and immune responses. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to be effective in reducing inflammation in a variety of animal models, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(4-benzoylphenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-17-7-13-21(14-8-17)30(27,28)24-15-22(25)29-16-18-9-11-20(12-10-18)23(26)19-5-3-2-4-6-19/h2-14,24H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUORGCPZCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)
![N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)

![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)